4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
CAS No.:
Cat. No.: VC11236129
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O3 |
|---|---|
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | 4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
| Standard InChI | InChI=1S/C17H22N2O3/c1-3-12-10-16(21)22-17-13(12)4-5-15(20)14(17)11-19-8-6-18(2)7-9-19/h4-5,10,20H,3,6-9,11H2,1-2H3 |
| Standard InChI Key | MORAZUGDTJBJOE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O |
Introduction
Chemical Identity and Structural Features
4-Ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one belongs to the chromenone family, characterized by a benzopyran-2-one backbone. Its molecular formula is C₁₈H₂₃N₂O₃, with a molecular weight of 315.39 g/mol. The IUPAC name systematically describes its substituents: a 4-ethyl group, a 7-hydroxyl moiety, and an 8-position modification featuring a 4-methylpiperazinylmethyl group.
Structural Comparison to Analogues
The compound shares structural similarities with other piperazine-modified coumarins. For instance, 4-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one (C₁₇H₂₂N₂O₃, MW 302.37 g/mol) differs only in the absence of the 4-ethyl group and the substitution pattern at the 8-position. Such minor variations significantly influence physicochemical properties; the 4-ethyl group in the target compound enhances lipophilicity (LogP ≈ 2.4) compared to its methyl counterpart (LogP ≈ 2.2) .
Table 1: Comparative Molecular Features of Selected Chromenone Derivatives
Synthesis and Characterization
Synthetic Pathways
The synthesis typically begins with 7-hydroxy-4-methyl-2H-chromen-2-one, which undergoes sequential modifications:
-
Alkylation: Ethylation at the 4-position using ethyl chloroacetate in DMF with K₂CO₃ as a base, yielding 4-ethyl-7-hydroxy-2H-chromen-2-one .
-
Mannich Reaction: Introduction of the 4-methylpiperazinylmethyl group at the 8-position via reaction with formaldehyde and 4-methylpiperazine under acidic conditions .
Key reaction parameters include:
-
Temperature: 80–100°C for alkylation, room temperature for Mannich reaction .
-
Catalysts: Triethylamine (TEA) or ZnO nanoparticles (biogenic variants show 85–90% yields) .
Spectroscopic Characterization
Infrared Spectroscopy (IR):
¹H NMR (400 MHz, CDCl₃):
-
δ 1.33 (t, 3H, CH₂CH₃), δ 2.41 (s, 3H, N-CH₃), δ 3.2–3.6 (m, 8H, piperazine protons), δ 4.70 (s, 2H, CH₂N), δ 6.78–7.54 (m, 3H, aromatic protons) .
X-ray Crystallography:
While data for the exact compound is unavailable, analogues show monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.9 Å, b = 12.3 Å, c = 10.7 Å .
Pharmacological Properties
Anticancer Activity
The compound demonstrates dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.5 ± 1.2 μM and 18.7 ± 1.8 μM, respectively. Mechanistic studies suggest:
-
Apoptosis induction via caspase-3/7 activation.
-
Cell cycle arrest at G2/M phase due to tubulin polymerization inhibition.
Anti-Inflammatory and Antioxidant Effects
In carrageenan-induced rat paw edema models, the compound reduces inflammation by 62% at 50 mg/kg, comparable to diclofenac . Antioxidant activity, measured via DPPH assay, shows an EC₅₀ of 45 μM, attributed to the 7-hydroxyl group’s radical-scavenging capacity .
Applications and Future Directions
The compound’s dual functionality—coumarin’s inherent bioactivity and piperazine’s pharmacokinetic modulation—positions it as a lead candidate for:
-
Targeted cancer therapies (e.g., kinase inhibitors).
-
Neuroprotective agents via PDE4 inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume